molecular formula C9H7BrN2O B3218915 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1190313-75-7

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B3218915
CAS No.: 1190313-75-7
M. Wt: 239.07 g/mol
InChI Key: RYOCJWOPNWCFHX-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 4-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridine followed by formylation to introduce the aldehyde group at the 3-position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and formylation reagents like Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.

    Substitution: 5-Azido-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Scientific Research Applications

5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in biological systems involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates and disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Lacks the methyl group at the 4-position.

    4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: Has a bromine atom at the 4-position instead of the 5-position.

Uniqueness

5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of the bromine atom, methyl group, and aldehyde group in specific positions allows for selective modifications and interactions with biological targets .

Properties

IUPAC Name

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-7(10)3-12-9-8(5)6(4-13)2-11-9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOCJWOPNWCFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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